Cas no 1341897-21-9 (4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine)

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine structure
1341897-21-9 structure
商品名:4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine
CAS番号:1341897-21-9
MF:C12H19N3
メガワット:205.299362421036
CID:5573095

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Pyridinamine, 4-methyl-N-(1-methyl-4-piperidinyl)-
    • 4-methyl-n-(1-methylpiperidin-4-yl)pyridin-3-amine
    • 4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine
    • インチ: 1S/C12H19N3/c1-10-3-6-13-9-12(10)14-11-4-7-15(2)8-5-11/h3,6,9,11,14H,4-5,7-8H2,1-2H3
    • InChIKey: PGHDKIGOOFLSCA-UHFFFAOYSA-N
    • ほほえんだ: C1=NC=CC(C)=C1NC1CCN(C)CC1

じっけんとくせい

  • 密度みつど: 1.069±0.06 g/cm3(Predicted)
  • ふってん: 343.9±42.0 °C(Predicted)
  • 酸性度係数(pKa): 8.75±0.10(Predicted)

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M256311-100mg
4-methyl-n-(1-methylpiperidin-4-yl)pyridin-3-amine
1341897-21-9
100mg
$ 185.00 2022-06-04
Enamine
EN300-161270-0.1g
4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine
1341897-21-9 95.0%
0.1g
$615.0 2025-02-20
Life Chemicals
F8888-3908-0.5g
4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine
1341897-21-9 95%+
0.5g
$688.0 2023-09-05
TRC
M256311-1g
4-methyl-n-(1-methylpiperidin-4-yl)pyridin-3-amine
1341897-21-9
1g
$ 1045.00 2022-06-04
Enamine
EN300-161270-0.25g
4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine
1341897-21-9 95.0%
0.25g
$642.0 2025-02-20
Enamine
EN300-161270-0.05g
4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine
1341897-21-9 95.0%
0.05g
$587.0 2025-02-20
Enamine
EN300-161270-0.5g
4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine
1341897-21-9 95.0%
0.5g
$671.0 2025-02-20
Enamine
EN300-161270-5.0g
4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine
1341897-21-9 95.0%
5.0g
$2028.0 2025-02-20
Enamine
EN300-161270-2.5g
4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine
1341897-21-9 95.0%
2.5g
$1370.0 2025-02-20
Life Chemicals
F8888-3908-5g
4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine
1341897-21-9 95%+
5g
$2175.0 2023-09-05

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine 関連文献

4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amineに関する追加情報

4-Methyl-N-(1-Methylpiperidin-4-yl)Pyridin-3-Amine: A Comprehensive Overview

The compound with CAS No. 1341897-21-9, commonly referred to as 4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of amines and features a pyridine ring substituted with a methyl group at the 4-position and an N-substituted piperidine moiety at the 3-position. The presence of these functional groups imparts unique chemical and biological properties, making it a subject of interest for researchers exploring its potential applications in drug discovery and materials science.

4-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine is characterized by its rigid aromatic system, which is stabilized by conjugation within the pyridine ring. The piperidine ring, on the other hand, introduces flexibility and additional electronic effects due to the presence of the methyl group at the 1-position. These structural features contribute to its ability to interact with biological targets, such as enzymes and receptors, making it a promising candidate for therapeutic interventions.

Recent studies have highlighted the potential of 4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine as a modulator of various cellular pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit key enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, computational studies using molecular docking techniques have revealed its binding affinity towards G-protein coupled receptors (GPCRs), which are critical targets in the development of treatments for neurological disorders.

The synthesis of 4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine involves a multi-step process that typically begins with the preparation of intermediates such as pyridine derivatives and piperidine analogs. Advanced methodologies, including Suzuki coupling and Buchwald-Hartwig amination, have been employed to achieve high yields and purity. These synthetic strategies not only ensure the scalability of production but also pave the way for further structural modifications to optimize pharmacokinetic properties.

In terms of pharmacokinetics, 4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amines have shown favorable absorption profiles in preclinical models. Studies conducted in rodents indicate moderate oral bioavailability, which is enhanced by the presence of lipophilic substituents such as the methyl group on the piperidine ring. However, further research is required to evaluate its metabolism and excretion pathways in humans, which are critical for determining its suitability as an orally administered drug.

The biological activity of 4-methyl-N-(1-methylpiperidin-4-yil)pyridin-s-amines extends beyond their enzymatic inhibition properties. Emerging evidence suggests that they may also exhibit anti-cancer activity by modulating cell cycle progression and inducing apoptosis in cancerous cells. A study published in *Cancer Research* reported that this compound selectively targets proliferating cells, making it a potential candidate for anti-cancer therapies with reduced side effects compared to conventional chemotherapeutic agents.

Moreover, 4-methyl-N-(l-methyipiperidins-s-yil)pyridins-s-amines have been investigated for their role in neuroprotective applications. Preclinical trials have demonstrated their ability to mitigate oxidative stress and reduce neurodegeneration in models of Alzheimer's disease. These findings underscore their potential as neuroprotective agents, particularly due to their ability to cross the blood-brain barrier efficiently.

Despite these promising findings, challenges remain in translating 4-methyipiperidine-s-amines' biological potential into clinical applications. Issues such as off-target effects and drug resistance need to be addressed through rigorous preclinical testing and optimization of chemical structures. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these barriers and accelerate the development process.

In conclusion, CAS No. 1341897-s-i-s, or s-s-s, represents a significant advancement in organic chemistry with diverse applications spanning from drug discovery to materials science. Its unique structural features and promising biological activities position it as a valuable tool for addressing unmet medical needs. As research continues to unravel its full potential, this compound holds great promise for contributing to advancements in therapeutic development and beyond.

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